2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two fluorine atoms attached to the ethanamine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain receptors or enzymes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromopyridin-3-yl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C7H7BrF2N2 |
---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-1-5(2-12-3-6)7(9,10)4-11/h1-3H,4,11H2 |
InChI Key |
XVFYAMDFEQDWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CN)(F)F |
Origin of Product |
United States |
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